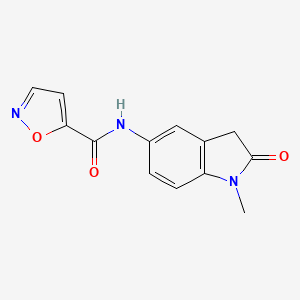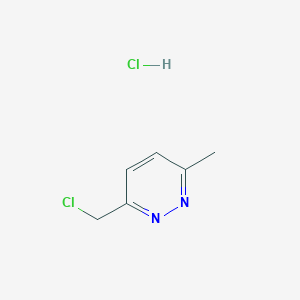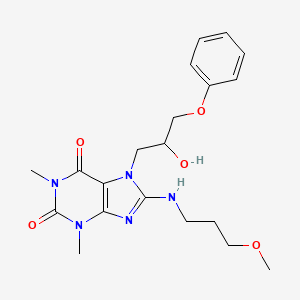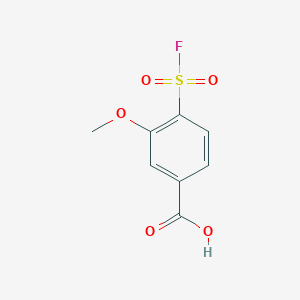
N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biological Activation and Detoxification Pathways Research on isoxazole derivatives, closely related to N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide, has elucidated novel bioactivation pathways in human liver microsomes. For instance, the isoxazole ring of specific derivatives can undergo enzyme-catalyzed cleavage, leading to the formation of potentially reactive intermediates. These intermediates can then react with cellular nucleophiles like glutathione, indicating a mechanism through which these compounds may be detoxified in the body (Yu et al., 2011).
Catalytic Applications in Organic Synthesis Isoxazole-3-carboxamide derivatives have been employed as bidentate auxiliaries for Pd-catalyzed C(sp³)-H bond activation, demonstrating their utility in the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives. This application not only showcases the versatility of isoxazole derivatives in organic synthesis but also their potential for generating novel γ-substituted non-natural amino acids, which could have implications in medicinal chemistry and drug discovery (Pasunooti et al., 2015).
Anticancer Activity Several studies have focused on the anticancer activities of isoxazole-5-carboxamide derivatives. Compounds incorporating the 2-oxoindolin nucleus have demonstrated significant inhibitory effects against various cancer cell lines, including human lung adenocarcinoma cells (A549). These findings suggest that modifications to the isoxazole-5-carboxamide structure can lead to potent anticancer agents, potentially offering new avenues for cancer therapy (Ai et al., 2017).
Novel Synthetic Pathways and Chemical Biology Research into the chemistry of isoxazole and related heterocycles continues to reveal novel synthetic routes and mechanisms. For example, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds demonstrates the rich chemistry of isoxazoles, which could be exploited for the development of new therapeutic agents or biological probes (Martins et al., 2002).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, a nano-emulgel strategy has been used to improve the permeability of potent compounds into cancer cells .
Mechanism of Action
Target of Action
N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide, also known as MI5C, is a synthetic compound that has been of increasing interest in scientific research due to its potential applications in various fields These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
For example, some indole derivatives have been reported to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
For example, they were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-13(18)11-4-5-14-19-11/h2-6H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINCSXUOEKXYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)


![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)
![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)
![1-(3-isopropoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2946217.png)
amine](/img/structure/B2946218.png)

![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)
